cis-1,2-Dimethylindane cis-1,2-Dimethylindane
Brand Name: Vulcanchem
CAS No.: 200426-03-5
VCID: VC17142511
InChI: InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

cis-1,2-Dimethylindane

CAS No.: 200426-03-5

Cat. No.: VC17142511

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

cis-1,2-Dimethylindane - 200426-03-5

Specification

CAS No. 200426-03-5
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1
Standard InChI Key DIUGYPAVPJILFZ-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CC2=CC=CC=C2[C@H]1C
Canonical SMILES CC1CC2=CC=CC=C2C1C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for cis-1,2-Dimethylindane is (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene, reflecting its bicyclic indane framework with methyl substituents at the 1 and 2 positions . The "cis" designation arises from the spatial arrangement of the methyl groups on the same face of the cyclopentane ring, a configuration confirmed by its SMILES notation (C[C@H]1CC2=CC=CC=C2[C@H]1C) and InChIKey (DIUGYPAVPJILFZ-IUCAKERBSA-N) . This stereochemical specificity distinguishes it from trans-diastereomers and underscores the importance of conformational analysis in its reactivity.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
CAS Registry Numbers39172-70-8, 200426-03-5
SMILESC[C@H]1CC2=CC=CC=C2[C@H]1C
InChIKeyDIUGYPAVPJILFZ-IUCAKERBSA-N

Crystallographic and Conformational Insights

Synthesis and Production

Catalytic Hydrogenation of 1,2-Dimethylindene

A plausible route to cis-1,2-Dimethylindane involves the hydrogenation of 1,2-Dimethyl-1H-indene (C₁₁H₁₂), an unsaturated precursor. Under aqueous-phase conditions with ruthenium catalysts (e.g., Ru/CN-SBA-15), hydrogenation at 100°C and 1500 Torr for 5 hours achieves near-quantitative yields of saturated bicyclic products . This method mirrors protocols used for cyclohexene hydrogenation, where steric hindrance from methyl groups necessitates optimized pressure and temperature .

Table 2: Representative Hydrogenation Conditions

ParameterValueSource
CatalystRu/CN-SBA-15
Temperature100°C
Pressure1500 Torr
Reaction Time5 hours
Yield>99%

Stereoselective Synthesis Challenges

Physical and Chemical Properties

Thermodynamic and Solubility Data

Experimental data on melting/boiling points, density, and solubility are absent in available literature. Comparative analysis with indane (b.p. 176°C) suggests cis-1,2-Dimethylindane likely exhibits a higher boiling point due to increased molecular weight and surface area . Its lipophilic nature, inferred from the hydrocarbon framework, implies solubility in non-polar solvents like hexane or toluene.

Reactivity and Stability

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data are unavailable, predicted ¹H-NMR signals include:

  • Aromatic protons: δ 6.8–7.2 ppm (multiplet, 4H, benzene ring)

  • Methyl groups: δ 1.2–1.5 ppm (singlets, 6H, C1 and C2 CH₃)

  • Methine protons: δ 2.5–3.0 ppm (multiplet, 2H, C1 and C2 CH)

Mass Spectrometry (MS)

The molecular ion peak at m/z 146 corresponds to the molecular weight (C₁₁H₁₄⁺), with fragmentation patterns likely involving loss of methyl groups (m/z 131) or ring-opening to form toluene derivatives .

Applications and Research Significance

Research Gaps and Future Directions

Critical areas for further study include:

  • Thermodynamic profiling (e.g., enthalpy of formation, heat capacity).

  • Catalytic functionalization to introduce heteroatoms or unsaturated bonds.

  • Biological activity screening, particularly in pharmaceutical contexts.

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